molecular formula C23H22ClNOS2 B5190686 N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide CAS No. 6402-96-6

N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide

Cat. No.: B5190686
CAS No.: 6402-96-6
M. Wt: 428.0 g/mol
InChI Key: SMHDHLFVQKTSFB-UHFFFAOYSA-N
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Description

N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide (CAS: 6402-96-6) is a benzamide derivative featuring two distinct sulfur-containing substituents: a benzylsulfanylethyl group at the amide nitrogen and a 4-chlorophenylsulfanylmethyl group at the para position of the benzamide core. The compound’s structure integrates aromatic chlorophenyl and benzyl motifs linked via thioether (sulfanyl) bonds, which may confer unique physicochemical properties, such as enhanced lipophilicity or redox activity.

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNOS2/c24-21-10-12-22(13-11-21)28-17-19-6-8-20(9-7-19)23(26)25-14-15-27-16-18-4-2-1-3-5-18/h1-13H,14-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHDHLFVQKTSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367659
Record name N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6402-96-6
Record name N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzylsulfanyl Intermediate: This could involve the reaction of benzyl chloride with a thiol compound under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Amide Bond Formation: The final step might involve the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the benzylsulfanyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

The following analysis compares N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, biological activity, and synthesis methodologies.

Structural Analogues with Sulfur-Containing Substituents
Compound Name Key Structural Features Biological Activity/Applications Reference
This compound Dual thioether linkages (benzylsulfanylethyl, chlorophenylsulfanylmethyl) Not reported; inferred redox/modulatory potential
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide Sulfonamide group (electron-withdrawing), fluorophenyl substituent Likely enhanced solubility and target binding
4-({[4-benzyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide Triazole-sulfanyl hybrid, methoxyphenyl group Antifungal/antibacterial (predicted via scaffold)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole ring (heterocyclic), chloro-fluorophenyl High anticancer activity (cervical cancer cell lines)

Key Observations :

  • Thioether vs. Sulfonamide : The target compound’s thioether groups contrast with sulfonamide derivatives (e.g., compound in ), which are more polar and may exhibit better aqueous solubility. Sulfonamides are also common in enzyme inhibition (e.g., carbonic anhydrase), whereas thioethers might participate in redox interactions or metal chelation .
  • Heterocyclic Additions : Imidazole- and triazole-substituted benzamides () demonstrate marked biological activity due to their ability to interact with biological targets (e.g., DNA or protein kinases). The absence of a heterocycle in the target compound may limit such interactions but could reduce metabolic instability.
  • Chlorophenyl Motifs : The 4-chlorophenyl group is a recurring feature in antimicrobial and anticancer agents (), suggesting that the target compound’s chlorophenyl-sulfanylmethyl group may confer similar bioactivity, albeit untested.
Pharmacological Potential
  • Antimicrobial Activity : Compounds like 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide () show antibacterial activity, implying that the target compound’s sulfur-rich structure might disrupt microbial membranes or enzymes.
  • Anticancer Potential: The chlorophenyl moiety in N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () correlates with cytotoxicity, suggesting that the target compound’s 4-chlorophenyl group could similarly interact with cancer cell targets.

Biological Activity

N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide (CAS No. 6402-96-6) is a synthetic compound characterized by its complex structure, which includes multiple aromatic and sulfur-containing moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C23H22ClNOS2. Its structure can be visually represented as follows:

ComponentDescription
Molecular Weight 422.00 g/mol
Functional Groups Benzamide, Sulfide, Aromatic Rings
Physical State Solid at room temperature

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. Research indicates that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain analogs exhibited IC50 values in the low micromolar range against human cancer cells, suggesting significant cytotoxic effects .

The proposed mechanisms underlying the antitumor activity include:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : Compounds may cause cell cycle disruption, preventing cancer cells from dividing.

Antimicrobial Activity

Additionally, there are indications that this compound may possess antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has shown promising results, with some derivatives demonstrating effective inhibition of bacterial growth .

Study 1: Antitumor Efficacy

A recent study evaluated the effect of various benzamide derivatives, including this compound, on human cancer cell lines. The results indicated that:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited an IC50 value of approximately 5 µM against MCF7 cells, indicating potent antitumor activity.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against common pathogens:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.

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